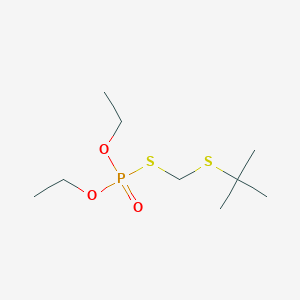
Terbufos-oxon
Cat. No. B104562
Key on ui cas rn:
56070-14-5
M. Wt: 272.4 g/mol
InChI Key: ULQPHYVGZGUIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03939263
Procedure details


To a suspension of sodium periodate (11.8 grams, 0.055 mole, 10% excess) in 115 ml. of water, cooled to 0° to 5°C., is added O,O-diethyl S-(tert-butylthio)methyl phosphorothioate (13.6 grams, 0.050 mole) and 5.0 ml. of methanol. The reaction mixture, in an ice bath contained in an insulated bucket, is stirred overnight, during which time the ice melts and the mixture attains room temperature. Fifty ml. of methylene chloride is stirred into the mixture and the solids are filtered and washed with an additional 50 ml. of methylene chloride. The filtrate is separated and the aqueous phase extracted with two 50-ml. portions of methylene chloride. The organic solutions are combined, washed with 25-ml. portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4). Reduced-pressure evaporation of the solvent from the dried solution gives 13.9 grams (96.5%) of clear, colorless oil which slowly crystallizes, melting point 34.5° to 36.0°C. Attempts to effect recrystallization are not successful. TLC shows the presence of only a trace amount of a contaminant.


Quantity
13.6 g
Type
reactant
Reaction Step Three


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[OH2:7].[P:8](=[O:22])([S:15][CH2:16][S:17][C:18]([CH3:21])([CH3:20])[CH3:19])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11].CO>C(Cl)Cl>[P:8](=[O:22])([S:15][CH2:16][S:17]([C:18]([CH3:20])([CH3:19])[CH3:21])=[O:7])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)(SCSC(C)(C)C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture, in an ice bath contained in an insulated bucket
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture attains room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids are filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an additional 50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with two 50-ml
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 25-ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reduced-pressure evaporation of the solvent from the dried solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 13.9 grams (96.5%) of clear, colorless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Attempts to effect recrystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(OCC)(OCC)(SCS(=O)C(C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
